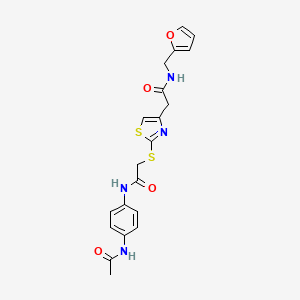
N-(4-acetamidophenyl)-2-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-2-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with the CAS number 941961-01-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O4S2, with a molecular weight of 444.5 g/mol. The structure includes a thiazole ring and a furan moiety, which are known to contribute to the biological activities of similar compounds.
| Property | Value |
|---|---|
| CAS Number | 941961-01-9 |
| Molecular Formula | C20H20N4O4S2 |
| Molecular Weight | 444.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that compounds containing thiazole and furan derivatives exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively, with varying degrees of potency depending on structural modifications . The presence of the furan moiety may enhance this activity due to its ability to interact with microbial enzymes.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown IC50 values in the nanomolar range against glioblastoma and breast cancer cells, indicating potent antiproliferative properties . The mechanism of action is believed to involve apoptosis induction, as evidenced by morphological changes in treated cells.
Antioxidant Activity
Another significant aspect of this compound is its antioxidant potential. Studies have reported that related thiazole derivatives can mitigate oxidative stress in cellular models, suggesting that this compound may similarly enhance cellular defenses against oxidative damage .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has been shown to reduce markers of inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . This capacity is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.
Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 nM, with morphological assessments confirming apoptosis through chromatin condensation and cell shrinkage.
Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
属性
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-13(25)22-14-4-6-15(7-5-14)23-19(27)12-30-20-24-16(11-29-20)9-18(26)21-10-17-3-2-8-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZHCVYQNOJKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














